Head-to-Head Complex Speciation: Fluorous Triarylphosphine P(C₆H₄C₆F₁₃)₃ Forms Bis- and Tris-Phosphine Rhodium Complexes; Triphenylphosphine Forms Only Bis-Phosphine Species
Under hydroformylation reaction conditions, the perfluorinated triarylphosphine ligand P(C₆H₄C₆F₁₃)₃—the direct structural analog of CAS 219985-31-6 differing only in ponytail length (C₆F₁₃ vs. C₈F₁₇)—forms both bis- and tris-phosphine rhodium complexes. In direct contrast, triphenylphosphine (PPh₃) forms only the bis-phosphine complex under identical conditions [1]. High-pressure NMR and IR spectroscopy identified the equatorial–equatorial and equatorial–axial isomers of [RhH(CO)₂(P(C₆H₄C₆F₁₃)₃)₂] and the tris-phosphine species [RhH(CO)(P(C₆H₄C₆F₁₃)₃)₃]. Critically, the predominant formation of the tris-phosphine complex under ambient separator conditions was directly correlated with low phosphorus and rhodium leaching to the organic phase [2].
| Evidence Dimension | Rhodium-phosphine complex speciation under hydroformylation conditions |
|---|---|
| Target Compound Data | Fluorous triarylphosphine P(C₆H₄C₆F₁₃)₃: forms both bis- and tris-phosphine complexes; tris-phosphine [RhH(CO)(P(C₆H₄C₆F₁₃)₃)₃] predominates under ambient pressure/temperature (separator conditions) |
| Comparator Or Baseline | Triphenylphosphine (PPh₃): forms only bis-phosphine complexes under identical conditions |
| Quantified Difference | Qualitative speciation difference: tris-phosphine accessible for fluorous ligand; inaccessible for PPh₃. Rh leaching attributed to tris-phosphine formation at separator conditions. Continuous-flow reactor operated for 46 hours with conversions to nonanal of 60% and l:b ratios of ~10 [3]. |
| Conditions | Hydroformylation of oct-1-ene under fluorous biphasic conditions; high-pressure IR (HPIR) and high-pressure NMR (HPNMR) spectroscopy; continuous-flow reactor study (Clare R. Mathison thesis, University of St Andrews, 2007) |
Why This Matters
The ability to form tris-phosphine rhodium complexes directly determines catalyst retention in the fluorous phase during product separation—a non-negotiable performance parameter for industrial biphasic recycling processes where PPh₃-based catalysts are known to suffer from rhodium leaching and degradation during distillation.
- [1] Clare R. Mathison. Hydroformylation in Fluorous Biphasic Media. PhD Thesis, University of St Andrews, 2007. Summary: 'It was found that under reaction conditions the perfluorinated ligand formed both the bis- and tris- phosphine complexes, compared to triphenylphosphine, which only formed the bis-phosphine complexes.' View Source
- [2] Mathison, C. R. Hydroformylation in fluorous biphasic media. University of St Andrews thesis, 2007. 'The low levels of phosphorus and rhodium leaching to the organic phase were attributed to the predominant formation of [RhH(CO)(P(C₆H₄C₆F₁₃)₃)₃] under ambient pressure and temperature (separator conditions).' View Source
- [3] Katalog UB Leipzig. Mathison, Clare R. Hydroformylation in fluorous biphasic media. 'The continuous-flow reactor was successfully run for 46 hours, with conversions to nonanal of 60% and l:b ratios of approximately 10.' View Source
